5-Cyano-3-phenylbenzofuran
Description
Historical Context of Benzofuran (B130515) Discovery and Evolution in Chemical Synthesis
The journey into benzofuran chemistry began with the isolation of the first furan (B31954) derivative, pyromucic acid (furan-2-carboxylic acid), by Scheele through the dry distillation of mucic acid. acs.org The parent benzofuran ring system was first synthesized by the eminent chemist William Henry Perkin in 1870 from coumarin. acs.orgrose-hulman.edu Early methods for obtaining furan itself involved heating the barium salt of 2-furoic acid or its isolation from pinewood. acs.org
Since these initial discoveries, the synthesis of benzofuran derivatives has evolved dramatically. Classical methods often relied on the cyclization of precursors like ortho-alkynylphenols or ortho-hydroxyacetophenones. prepchem.comjst.go.jp The landscape of benzofuran synthesis has been reshaped by the advent of modern catalytic systems, particularly those involving transition metals. Palladium- and copper-catalyzed reactions, such as the Sonogashira coupling of o-halophenols with terminal alkynes followed by cyclization, have become staples in the field. rose-hulman.edujst.go.jp More recent advancements have introduced innovative protocols using catalysts based on ruthenium, iron, and gold, enabling more efficient and selective construction of the benzofuran core under milder conditions. ugr.esrsc.orgacs.org These methods include intramolecular C-H bond functionalization and one-pot tandem reactions, reflecting a continuous drive towards atom economy and procedural simplicity. rsc.orgacs.org
| Milestone | Description | Year | Reference(s) |
| First Furan Derivative | Isolation of pyromucic acid by Scheele. | 1780 | acs.org |
| First Benzofuran Synthesis | W. H. Perkin synthesizes the benzofuran nucleus from coumarin. | 1870 | acs.orgrose-hulman.edu |
| Modern Synthetic Methods | Development of transition-metal (Pd, Cu) catalyzed cross-coupling and cyclization reactions. | Late 20th Century | rose-hulman.edujst.go.jp |
| Advanced Catalysis | Introduction of novel catalytic systems (Fe, Ru, Au) and one-pot procedures for enhanced efficiency. | 21st Century | ugr.esrsc.orgacs.org |
Significance of Benzofuran Scaffolds in Advanced Materials Science and Chemical Technologies
The benzofuran scaffold is recognized as a "privileged structure" in chemistry, meaning its framework appears in numerous compounds with a wide spectrum of applications. rsc.org While its role in medicinal chemistry is extensively documented, its significance in materials science and chemical technology is equally profound. nih.govmdpi.comresearchgate.net The rigid, planar, and aromatic nature of the benzofuran system, combined with the electronic influence of the oxygen heteroatom, imparts unique optical and electronic properties to its derivatives. prepchem.comugr.es
The benzofuran nucleus is a fundamental building block in organic synthesis. prepchem.comacs.org Its stable aromatic system can be selectively functionalized at various positions, allowing chemists to construct complex molecular architectures. mdpi.com The development of diverse synthetic methodologies has made a wide range of substituted benzofurans readily accessible, serving as key intermediates for pharmaceuticals, agrochemicals, and functional materials. prepchem.comnih.gov The ability to introduce different functional groups onto the benzofuran core allows for the fine-tuning of steric and electronic properties, making it an ideal platform for structure-activity relationship (SAR) studies. mdpi.combldpharm.com
Benzofuran derivatives are integral to the creation of advanced functional materials, particularly in the field of organic electronics.
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of certain benzofuran-based compounds makes them suitable as emissive materials in OLEDs. prepchem.com
Organic Photovoltaics (OPVs): Polymers incorporating the benzofuran motif have been utilized as donor materials in OPV devices. prepchem.com Benzofuran derivatives containing thiophene (B33073) rings, for instance, are crucial in building highly efficient organic field-effect transistors and other photoelectronic devices. rose-hulman.edujst.go.jp
Dye-Sensitized Solar Cells (DSSCs): Benzofuran derivatives featuring cyano groups have been developed as sensitizing dyes for DSSCs, where they play a role in energy transduction. googleapis.com
Material Stabilizers: Certain derivatives, such as phosphorus-containing 3-phenylbenzofuran-2-ones, act as effective stabilizers for organic materials, protecting them against degradation induced by heat, light, and oxidation. google.com
The chemical versatility of the benzofuran scaffold is its defining feature. mdpi.com The benzene (B151609) and furan rings can be substituted at multiple positions, leading to a vast chemical space of derivatives with distinct properties. The design of these derivatives is guided by established structure-property principles. For example, the introduction of electron-withdrawing groups (like halogens or nitriles) or electron-donating groups (like methoxy (B1213986) groups) can systematically alter the molecule's electronic characteristics, solubility, and intermolecular interactions. mdpi.comresearchgate.net This tunability is crucial for optimizing performance in specific applications, whether it be enhancing the quantum yield for an OLED or improving the binding affinity for a biological target. prepchem.commdpi.com The 3-phenyl substitution, as seen in the title compound, is a common strategy to introduce a large, conjugated substituent that can significantly influence the molecule's photophysical properties and biological activity. rsc.orgontosight.ai
Position of 5-Cyano-3-phenylbenzofuran within Contemporary Benzofuran Research
This compound is a specific molecule that embodies the principles of rational design in benzofuran chemistry. The compound was first described in a U.S. patent, highlighting its early recognition as a molecule of interest. prepchem.com Its structure combines the 3-phenylbenzofuran (B8811988) scaffold, known for its presence in anticancer and anti-inflammatory agents, with a 5-cyano group. rsc.org
The cyano group is a strong electron-withdrawing substituent that can significantly modulate the electronic properties of the benzofuran ring system. Research into related structures has demonstrated the importance of this substitution pattern. For instance, in a study focused on developing agents to promote osteoblast differentiation, a series of 3-phenylbenzofuran derivatives were synthesized, and the introduction of a nitrile group at the 5-position (compound 4d in the study) led to moderate biological activity. jst.go.jp This underscores the relevance of the 5-cyano substitution in the search for new bioactive molecules.
The synthesis of such 3,5-disubstituted benzofurans often employs modern cross-coupling techniques. The aforementioned study utilized a Suzuki coupling reaction between a 5-cyano-3-bromobenzofuran intermediate and a phenylboronic acid derivative to construct the C3-phenyl bond, a testament to the power of palladium-catalyzed reactions in this field. rose-hulman.edujst.go.jpyonedalabs.comlibretexts.org Other relevant synthetic strategies for related isomers include copper-catalyzed cascade reactions and palladium-catalyzed direct C-H functionalization. rsc.orgresearchgate.net While detailed research findings specifically on this compound in materials science are not widely published, the known applications of its structural components—the 3-phenylbenzofuran core as a material stabilizer and the cyano-benzofuran motif in solar cells—position it as a compound with considerable potential in the development of novel functional materials. google.comgoogleapis.com
For context, the properties of the structural isomer 5-cyano-2-phenylbenzofuran have been reported, providing a valuable reference point for understanding the influence of substituent placement.
| Compound | Synthesis Method | Reported Data | Reference |
| 5-Cyano-2-phenylbenzofuran | Pd-catalyzed reaction of 4-cyanophenol and styrene | 1H NMR, 13C NMR, GC-MS | rsc.org |
| 3-Phenyl-5-cyanobenzofuran derivative (4d) | Suzuki coupling of 3-bromo-5-cyanobenzofuran and a boronate ester | 1H NMR, 13C NMR, IR, HR-MS | jst.go.jp |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H9NO |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-phenyl-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C15H9NO/c16-9-11-6-7-15-13(8-11)14(10-17-15)12-4-2-1-3-5-12/h1-8,10H |
InChI Key |
MXKVICFAULCNMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C2C=C(C=C3)C#N |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 5 Cyano 3 Phenylbenzofuran
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
No experimental FT-IR data for 5-Cyano-3-phenylbenzofuran could be located. An FT-IR spectrum would reveal characteristic vibrational frequencies. Key absorptions would be expected for the nitrile (C≡N) stretching vibration, typically found in the range of 2220-2260 cm⁻¹. Additionally, bands corresponding to the C-O-C stretching of the benzofuran (B130515) ring, C-H stretching and bending vibrations of the aromatic rings, and C=C stretching vibrations of the aromatic systems would be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR)
Specific ¹H NMR spectral data for this compound is not available in the reviewed literature. A theoretical spectrum would show distinct signals for the protons on the phenyl group and the benzofuran core. The chemical shifts and coupling constants would be influenced by the electron-withdrawing cyano group and the anisotropic effects of the aromatic rings. Protons on the benzofuran moiety, particularly those adjacent to the cyano group, would likely exhibit downfield shifts.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
No published ¹³C NMR data for this compound was found. A ¹³C NMR spectrum would provide information on each unique carbon environment in the molecule. The spectrum would be expected to show signals for the quaternary carbon of the nitrile group, the carbons of the phenyl ring, and the carbons of the benzofuran skeleton. The carbon atom attached to the cyano group and the carbon of the cyano group itself would have characteristic chemical shifts.
Advanced NMR Techniques (e.g., DEPT-135 NMR, 2D NMR)
There is no available data from advanced NMR techniques such as DEPT-135 or 2D NMR (e.g., COSY, HSQC, HMBC) for this compound. A DEPT-135 experiment would be used to differentiate between CH, CH₂, and CH₃ groups. 2D NMR techniques would be instrumental in assigning the proton and carbon signals unequivocally by showing correlations between them.
Mass Spectrometry (MS)
Experimental mass spectrometry data for this compound could not be located. Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak (M⁺) would confirm the compound's elemental composition. Fragmentation analysis could reveal the loss of the cyano group or fragments corresponding to the phenyl and benzofuran rings.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a molecule's elemental composition. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the calculation of a unique molecular formula. This is invaluable for confirming the identity of a newly synthesized compound or for distinguishing between compounds with the same nominal mass.
For this compound (C₁₅H₉NO), the theoretical exact mass can be calculated. However, at present, there is no specific high-resolution mass spectrometry data available in the reviewed literature for this compound.
Table 1: Theoretical Exact Mass for this compound
| Compound Name | Molecular Formula | Theoretical Exact Mass (m/z) |
| This compound | C₁₅H₉NO | 219.0684 |
Note: This value is calculated based on the most abundant isotopes of each element.
Fragmentation Pattern Analysis
In mass spectrometry, following the initial ionization of a molecule to form a molecular ion (M+), the ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of this fragmentation pattern provides significant structural information, acting as a "fingerprint" for the molecule. By examining the mass-to-charge ratio (m/z) of these fragments, it is possible to deduce the connectivity of atoms and identify key functional groups within the parent molecule.
A detailed analysis of the fragmentation pattern of this compound would be expected to reveal cleavages related to the benzofuran ring, the phenyl substituent, and the cyano group. However, specific experimental data detailing the fragmentation pattern of this compound is not currently available in the scientific literature.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides insights into the electronic structure and photophysical properties of a molecule. These methods are fundamental in understanding a compound's interaction with light and its potential applications in areas such as materials science and biological imaging.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorption (λmax), which are characteristic of the molecule's chromophores.
For this compound, the conjugated system comprising the benzofuran core and the phenyl group is expected to give rise to distinct absorption bands. However, there is no published UV-Vis absorption spectrum or specific λmax values for this compound in the reviewed literature.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that examines the emission of light from a molecule after it has absorbed light. Following excitation to a higher electronic state, the molecule can relax to the ground state by emitting a photon. The resulting fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is characterized by its maximum emission wavelength and quantum yield.
The fluorescence properties of this compound would provide valuable information about its excited state dynamics. At present, no specific fluorescence data, such as emission maxima or quantum yields, has been reported for this compound.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the determination of bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
A single-crystal X-ray structure of this compound would provide unambiguous confirmation of its molecular structure and offer insights into its solid-state packing. However, to date, the crystal structure of this compound has not been reported in the scientific literature.
In-depth Analysis of the Photophysical and Optical Behavior of this compound
A thorough review of scientific literature and chemical databases reveals a significant gap in the specific experimental and computational data for the photophysical properties of this compound. As of now, detailed studies focusing exclusively on the electronic transitions, fluorescence quantum yields, solvatochromic effects, and emission mechanisms of this particular compound have not been published. Consequently, the following sections provide a theoretical framework based on the known behavior of structurally related molecules, such as other cyanobenzofuran derivatives and donor-acceptor chromophores. This analysis is intended to be predictive and is not based on direct experimental data for this compound.
Photophysical Properties and Optical Behavior of 5 Cyano 3 Phenylbenzofuran
Quantitative Assessment of Luminescence and Optoelectronic Performance
A thorough review of scientific literature and chemical databases did not yield specific quantitative data on the luminescence and optoelectronic performance of the compound this compound. While research on related benzofuran derivatives and the impact of cyano-substitution on other aromatic systems exists, explicit experimental values for the quantum yield, fluorescence lifetime, and other key optoelectronic parameters for this compound are not publicly available in the reviewed sources.
The photophysical properties of aromatic and heterocyclic compounds are highly sensitive to their specific molecular structure, including the nature and position of substituents. The introduction of a cyano (-CN) group, which is a strong electron-withdrawing group, and a phenyl (-C6H5) group on the benzofuran core is expected to significantly influence its electronic and optical characteristics. Generally, such substitutions can affect the intramolecular charge transfer (ICT) character of the excited states, which in turn governs the fluorescence quantum yield, solvatochromism, and other photophysical behaviors.
For instance, studies on other molecular systems have demonstrated that cyano-substitution can lead to a remarkable increase in fluorescence quantum efficiency by suppressing non-radiative decay pathways. However, without direct experimental investigation of this compound, any quantitative assessment would be speculative.
Detailed research findings, including data on parameters such as fluorescence quantum yield (ΦF), fluorescence lifetime (τF), radiative (kr) and non-radiative (knr) decay rates, as well as performance metrics in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs), are essential for a comprehensive quantitative assessment. Such data is typically obtained through techniques like steady-state and time-resolved fluorescence spectroscopy, and by fabricating and characterizing prototype devices.
As of the latest available information, such specific studies for this compound have not been reported or are not indexed in major scientific databases. Therefore, no data tables with quantitative assessments of its luminescence and optoelectronic performance can be provided at this time. Further experimental research is required to elucidate these properties.
Reactivity and Mechanistic Studies of 5 Cyano 3 Phenylbenzofuran
Electrophilic and Nucleophilic Reactivity of the Benzofuran (B130515) Core
The benzofuran ring system is inherently electron-rich, making it susceptible to electrophilic attack. However, the presence of a strongly electron-withdrawing cyano group at the 5-position deactivates the benzene (B151609) portion of the benzofuran nucleus towards electrophilic substitution. Consequently, electrophilic attack is generally directed towards the furan (B31954) ring.
Electrophilic aromatic substitution on the unsubstituted benzofuran ring typically occurs preferentially at the C2 position due to the higher electron density and the ability of the adjacent oxygen atom to stabilize the resulting cationic intermediate. echemi.compixel-online.net In the case of 3-substituted benzofurans, electrophilic attack is directed to the C2 position. For 5-Cyano-3-phenylbenzofuran, the C2 position of the furan ring is the most probable site for electrophilic attack. The phenyl group at C3 offers some steric hindrance, but the electronic activation provided by the furan oxygen atom makes the C2 position the most nucleophilic center of the entire molecule.
Nucleophilic attack on the benzofuran core is less common due to its electron-rich nature. However, the presence of the electron-withdrawing cyano group can make the benzene ring susceptible to nucleophilic aromatic substitution under harsh conditions, although such reactions are not widely reported for this specific compound.
Friedel–Crafts reactions, both acylation and alkylation, are classic examples of electrophilic aromatic substitution. For benzofuran derivatives, these reactions typically occur at the C2 or C3 positions. researchgate.net Vilsmeier formylation of 3-phenyl-5,7-dimethoxybenzo[b]furan, for instance, yields the 2-formyl derivative, highlighting the reactivity of the C2 position even in the presence of a C3 substituent. researchgate.net
For this compound, a Friedel–Crafts reaction would be anticipated to proceed at the C2 position. However, the deactivating effect of the 5-cyano group on the entire molecule could necessitate the use of stronger Lewis acid catalysts and more forcing reaction conditions. The general mechanism involves the generation of an acylium or carbocation electrophile, which then attacks the electron-rich furan ring.
Table 1: Predicted Regioselectivity of Electrophilic Attack on this compound
| Reagent/Reaction | Predicted Major Product |
| Br₂/FeBr₃ | 2-Bromo-5-cyano-3-phenylbenzofuran |
| HNO₃/H₂SO₄ | 5-Cyano-2-nitro-3-phenylbenzofuran |
| Ac₂O/AlCl₃ | 2-Acetyl-5-cyano-3-phenylbenzofuran |
Chemical Transformations Involving the Cyano Moiety
The cyano group at the 5-position is a versatile functional handle that can be converted into a variety of other functional groups, significantly expanding the synthetic utility of this compound. thieme-connect.deebsco.com
Common transformations of the nitrile group include:
Hydrolysis: Acidic or basic hydrolysis of the cyano group yields the corresponding 3-phenylbenzofuran-5-carboxylic acid. This transformation is a standard procedure in organic synthesis. researchgate.netlibretexts.org
Reduction: The cyano group can be reduced to a primary amine (5-aminomethyl-3-phenylbenzofuran) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under more vigorous conditions than those required for the furan ring reduction. libretexts.org
Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are important heterocyclic motifs in medicinal chemistry. thieme-connect.de
These transformations allow for the introduction of new functionalities at the 5-position, enabling the synthesis of a diverse library of 3-phenylbenzofuran (B8811988) derivatives.
Reaction Pathways of the Phenyl Substituent
The phenyl group at the 3-position is generally less reactive towards electrophilic substitution than the benzofuran core itself. Electrophilic attack on the 3-phenyl ring would require harsh conditions and would likely compete with reactions on the more activated benzofuran nucleus. When such reactions do occur, the substitution pattern on the phenyl ring will be governed by the directing effects of the benzofuranyl substituent, which is generally considered to be ortho-, para-directing. However, steric hindrance from the benzofuran core might favor substitution at the para-position of the phenyl ring.
Catalytic Reactions and Selective Chemical Transformations
Catalytic methods offer powerful tools for the selective transformation of this compound, particularly for the modification of the furanoid ring system.
The furan ring of benzofurans can be selectively hydrogenated to afford the corresponding 2,3-dihydrobenzofurans without affecting the benzene ring. This transformation is typically achieved using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The presence of substituents on the benzofuran ring can influence the rate and selectivity of the hydrogenation. Electron-withdrawing groups, such as the cyano group at the 5-position, may require more forcing conditions for the hydrogenation to proceed efficiently.
Table 2: Catalytic Systems for Benzofuran Hydrogenation
| Catalyst | Substrate Scope | Selectivity | Reference |
| Ru@SILP-LA | Benzofuran derivatives with electron-donating and -withdrawing groups | High selectivity for furan ring hydrogenation | nih.gov |
| Rhodium nanoparticles in Lewis acidic ionic liquid | Various heteroaromatics including benzofurans | Selective for the heteroaromatic ring | nih.gov |
| Chiral ruthenium-N-heterocyclic carbene complex | Multiply substituted benzofurans | Enantio- and diastereoselective hydrogenation | rsc.org |
The mechanism of catalytic hydrogenation of the furan ring generally involves the chemisorption of the molecule onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the C2-C3 double bond. The stereochemistry of the resulting dihydrobenzofuran can be influenced by the catalyst and the substitution pattern of the starting material.
Elucidation of Reaction Mechanisms and Identification of Intermediates
The elucidation of reaction mechanisms involving this compound is crucial for understanding its chemical behavior and for the rational design of synthetic pathways to novel derivatives. While specific mechanistic studies exclusively focused on this compound are not extensively documented, a comprehensive understanding can be constructed by examining the well-established reactivity of the benzofuran core, the influence of its substituents, and analogous chemical transformations. Key reactions of benzofurans include electrophilic substitution, transition-metal-catalyzed functionalization, and reactions involving the furan ring. The presence of the cyano and phenyl groups on the this compound molecule significantly influences the regioselectivity and reactivity of these transformations.
Electrophilic Aromatic Substitution:
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic systems. In the case of benzofuran, the preferred sites of electrophilic attack are the C2 and C3 positions of the furan ring, as these positions are more electron-rich compared to the benzene ring. The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. stackexchange.combyjus.com
For this compound, the C3 position is already substituted with a phenyl group. Therefore, electrophilic attack is most likely to occur at the C2 position. The electron-withdrawing nature of the cyano group at the C5 position deactivates the benzene ring towards electrophilic attack, further favoring substitution on the furan ring.
A plausible mechanism for electrophilic substitution at the C2 position of this compound is depicted below. The electrophile (E+) attacks the electron-rich C2 carbon, leading to the formation of a sigma complex. This intermediate is stabilized by resonance, with the positive charge delocalized over the furan ring and the adjacent benzene ring. Subsequent loss of a proton from the C2 position restores the aromaticity of the benzofuran system, yielding the 2-substituted product.
Table 1: Proposed Intermediates in Electrophilic Aromatic Substitution of this compound
| Reaction Step | Intermediate/Transition State | Description |
| 1. Electrophilic Attack | Sigma Complex (Arenium Ion) | The electrophile attacks the C2 position, forming a carbocation intermediate stabilized by resonance. |
| 2. Deprotonation | Transition State | A base removes the proton from the C2 position, leading to the restoration of the aromatic system. |
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-H bonds of benzofurans can be functionalized through these methods, often with high regioselectivity. For instance, the palladium-catalyzed C-H arylation of benzofurans can lead to the formation of 2-arylbenzofurans. mdpi.comnih.gov
In the context of this compound, a plausible mechanistic cycle for a palladium-catalyzed C-H arylation at the C2 position could involve a Pd(II)/Pd(IV) catalytic cycle. The reaction would likely initiate with the coordination of the benzofuran to a Pd(II) catalyst, followed by C-H activation to form a palladacycle intermediate. Oxidative addition of an aryl halide to the Pd(II) center would generate a Pd(IV) intermediate. Subsequent reductive elimination would then furnish the 2-aryl-5-cyano-3-phenylbenzofuran product and regenerate the Pd(II) catalyst.
Table 2: Proposed Catalytic Cycle for Palladium-Catalyzed C-H Arylation
| Step | Intermediate | Description |
| 1. C-H Activation | Palladacycle | The Pd(II) catalyst activates the C2-H bond of the benzofuran ring. |
| 2. Oxidative Addition | Pd(IV) Complex | An aryl halide adds to the palladium center, forming a Pd(IV) intermediate. |
| 3. Reductive Elimination | - | The desired product is formed, and the Pd(II) catalyst is regenerated. |
Reactions Involving the Cyano Group:
The cyano group at the C5 position can also participate in various chemical transformations. For example, it can undergo hydrolysis to a carboxylic acid or be reduced to an amine. The mechanisms of these reactions are well-established in organic chemistry. nih.gov Nucleophilic substitution at the cyano carbon is another possibility, although it generally requires harsh reaction conditions.
The study of reaction mechanisms and the identification of intermediates are ongoing areas of research in organic chemistry. While the specific mechanistic details for many reactions of this compound may not be fully elucidated, the principles derived from the study of related benzofuran derivatives provide a solid foundation for predicting its reactivity and for the design of new synthetic methodologies.
Computational and Theoretical Investigations of 5 Cyano 3 Phenylbenzofuran
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the intricate details of a molecule's electronic structure and geometry. Methods like Density Functional Theory (DFT) have become standard for obtaining accurate predictions of various molecular properties, offering a balance between computational cost and accuracy.
Density Functional Theory (DFT) Studies on Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is based on the Hohenberg-Kohn theorems, which state that the energy of the ground state is a unique functional of the electron density. DFT calculations are widely used to determine the optimized ground state geometry, bond lengths, bond angles, and dihedral angles of molecules.
While specific DFT calculations for 5-Cyano-3-phenylbenzofuran are not extensively documented in publicly available literature, data from closely related structures, such as 2-phenylbenzofuran (B156813), provide a reliable basis for understanding its geometric and electronic properties. physchemres.org For instance, studies on 2-phenylbenzofuran using the GGA-PBE functional with a 6-31G(d,p) basis set have shown that the molecule exhibits a pseudo-planar geometry, with a very small dihedral angle between the benzofuran (B130515) and phenyl rings. physchemres.org
For this compound, the optimized geometry is expected to be largely planar, facilitating electronic delocalization across the fused ring system and the phenyl substituent. The addition of the electron-withdrawing cyano (-CN) group at the C5 position would subtly alter the bond lengths and angles compared to the parent phenylbenzofuran structure, particularly within the benzene (B151609) ring of the benzofuran moiety.
Table 1: Predicted Geometrical Parameters for a Phenylbenzofuran Core Structure (Based on 2-Phenylbenzofuran Data)
| Parameter | Predicted Value (Å or °) |
|---|---|
| Bond Lengths (Å) | |
| C-O (furan ring) | ~1.37 |
| C-C (furan ring) | ~1.38 |
| C-C (phenyl-furan link) | ~1.46 |
| C-C (benzene ring avg.) | ~1.40 |
| **Bond Angles (°) ** | |
| C-O-C (furan ring) | ~106 |
| C-C-C (benzene ring avg.) | ~120 |
| **Dihedral Angle (°) ** | |
| Benzofuran-Phenyl | < 1 |
Note: These values are illustrative and based on DFT calculations performed on the analogous compound 2-phenylbenzofuran. physchemres.org The presence of the cyano group at the C5 position in this compound would cause minor deviations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. The MEP surface plots electrostatic potential onto the constant electron density surface, using a color scale to indicate charge distribution. Red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green areas represent neutral potential.
For this compound, the MEP map is expected to show distinct regions of varying potential.
Negative Potential: The most significant region of negative potential (red) would be localized around the nitrogen atom of the cyano group, due to its high electronegativity and lone pair of electrons. The oxygen atom in the furan (B31954) ring would also exhibit a negative potential. These sites represent the most likely centers for electrophilic attack.
Positive Potential: Regions of positive potential (blue) would likely be found around the hydrogen atoms of the phenyl and benzofuran rings.
Understanding the MEP map is crucial for predicting intermolecular interactions and the regioselectivity of chemical reactions. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic properties. physchemres.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate electrons, acting as a nucleophile. Its energy level is related to the ionization potential.
LUMO: Represents the ability of a molecule to accept electrons, acting as an electrophile. Its energy level is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized.
In this compound, the HOMO is expected to be distributed primarily over the electron-rich benzofuran ring system and the C3-phenyl group. The LUMO is likely to be localized more towards the electron-deficient regions, particularly involving the cyano group, which acts as a strong electron acceptor. The HOMO-LUMO gap determines the electronic absorption properties of the molecule, with a smaller gap corresponding to absorption at a longer wavelength. Computational studies on similar benzofuran derivatives are used to estimate these values. researchgate.netresearchgate.net
Table 2: Representative Frontier Molecular Orbital Energies (Based on Phenylbenzofuran Analogues)
| Parameter | Predicted Value (eV) |
|---|---|
| EHOMO | ~ -6.0 to -6.5 |
| ELUMO | ~ -2.0 to -2.5 |
| Energy Gap (ΔE) | ~ 4.0 to 4.5 |
Note: Values are illustrative, based on DFT calculations for related benzofuran systems. physchemres.orgresearchgate.net The exact energies for this compound would be influenced by the specific computational method and basis set used.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution by transforming the calculated molecular orbitals into localized orbitals corresponding to Lewis structures (bonds, lone pairs, core electrons). NBO analysis is used to investigate charge transfer, hyperconjugative interactions, and delocalization effects within a molecule.
The key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant electronic delocalization and stabilization.
For this compound, NBO analysis would reveal:
Charge Distribution: Natural Population Analysis (NPA), a part of the NBO method, would provide a more reliable atomic charge distribution than other methods like Mulliken population analysis. It would likely confirm the high negative charge on the nitrogen and oxygen atoms.
Hyperconjugative Interactions: Significant interactions would be expected between the lone pairs of the furan oxygen (donor) and the antibonding orbitals (acceptor) of adjacent C-C bonds (n → σ). Similarly, interactions between the π orbitals of the aromatic rings and the π antibonding orbitals of the cyano group (π → π*) would indicate strong intramolecular charge transfer and electronic delocalization, contributing to the molecule's stability.
Global and Local Reactivity Descriptors (e.g., Fukui Functions, Parr Functions)
Global and local reactivity descriptors derived from conceptual DFT are used to quantify and predict the reactivity of a molecule. researchgate.net
Global Reactivity Descriptors are calculated from the energies of the frontier orbitals (HOMO and LUMO) and describe the reactivity of the molecule as a whole. Key global descriptors include:
Chemical Potential (μ): Measures the escaping tendency of electrons. (μ ≈ (EHOMO + ELUMO) / 2)
Global Hardness (η): Measures the resistance to change in electron distribution. (η ≈ (ELUMO - EHOMO) / 2)
Global Softness (S): The reciprocal of hardness (S = 1 / η).
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. (ω = μ² / 2η)
Table 3: Representative Global Reactivity Descriptors (Based on Phenylbenzofuran Analogues)
| Descriptor | Formula | Predicted Value |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | ~ -4.25 eV |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.13 eV |
| Electrophilicity Index (ω) | μ² / 2η | ~ 4.23 eV |
Note: Values are illustrative and derived from the representative FMO energies in Table 2.
Local Reactivity Descriptors , such as Fukui functions , identify the most reactive sites within a molecule. The Fukui function f(r) indicates the change in electron density at a specific point when the total number of electrons is changed. Condensed Fukui functions are used to determine the reactivity of individual atoms for:
Nucleophilic Attack (f+): The site most likely to accept an electron.
Electrophilic Attack (f-): The site most likely to donate an electron.
Radical Attack (f0): The site most susceptible to radical reactions.
For this compound, Fukui function analysis would likely identify the nitrogen atom of the cyano group and the furan oxygen as primary sites for electrophilic attack (highest f- values). The carbon atoms within the aromatic system, particularly those influenced by the electron-withdrawing cyano group, would be the most probable sites for nucleophilic attack (highest f+ values).
Spectroscopic Property Prediction
Computational methods are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). researchgate.netsemanticscholar.org By calculating the transition energies and oscillator strengths between the ground state and various excited states, TD-DFT can simulate the UV-Vis spectrum.
For this compound, the main electronic transitions observed in the UV-Vis spectrum would likely be π → π* transitions associated with the conjugated aromatic system. The HOMO-LUMO transition would correspond to the longest wavelength absorption band (λmax). The presence of the phenyl and cyano substituents on the benzofuran core creates an extended chromophore, and TD-DFT calculations would be essential to precisely assign the nature of the electronic excitations.
Furthermore, DFT can be used to predict vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical vibrational spectrum can be generated. This is invaluable for assigning experimental vibrational bands to specific molecular motions (e.g., C≡N stretch, C-O-C stretch, aromatic C-H bends). researchgate.net
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Conformational Analysis and Molecular Dynamics Simulations
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Advanced Applications in Materials Science and Chemical Technologies
Utilization in Organic Functional Materials
The tailored electronic properties of benzofuran (B130515) derivatives make them suitable candidates for organic functional materials where charge transport, light absorption, and emission are key performance indicators.
While specific research detailing the integration of 5-Cyano-3-phenylbenzofuran into Organic Light-Emitting Diodes (OLEDs) or solid-state lasers is not extensively documented, the foundational benzofuran structure is known for its utility in optoelectronics. Phenylbenzofuran derivatives, for instance, are involved in photochemical reactions such as [2+2] photocycloaddition, a process relevant to energy storage and molecular switches researchgate.net. The photophysical properties of aromatic ketones, which share structural motifs with substituted benzofurans, are well-understood and form the basis for designing photoremovable protecting groups, indicating the potential to control reactions with light scispace.com. The introduction of a cyano group, a strong electron-withdrawing unit, can significantly alter the electronic energy levels (HOMO/LUMO) of the benzofuran scaffold, a critical aspect for tuning emission colors and improving charge injection/transport in OLEDs.
The field of organic photovoltaics has seen significant exploration of benzofuran-containing molecules, particularly in dye-sensitized solar cells (DSSCs) and polymer solar cells. The benzofuran moiety often serves as a core component of the electron donor or π-conjugated bridge in D-π-A (Donor-π-Acceptor) organic dyes.
Research has demonstrated that organic dyes incorporating a benzofuran donor, a thiophene-conjugated bridge, and a cyanoacrylic acid acceptor can be synthesized for use in nanocrystalline TiO2 DSSCs. researchgate.net In these systems, the dye absorbs sunlight, leading to electron injection into the titanium dioxide layer, which is a fundamental step in converting light to electrical energy. googleapis.comgoogle.com For example, a solar-to-electric conversion efficiency of 6.65% has been achieved with a specific benzofuran-based dye. researchgate.net
Furthermore, the introduction of strong electron-withdrawing cyano (CN) groups into conjugated polymers is a recognized strategy to lower the material's energy levels and reduce the bandgap, which is beneficial for solar cell performance. researchgate.netmdpi.com Studies on cyano-substituted conjugated polymers have resulted in polymer solar cells with high open-circuit voltages (Voc) exceeding 0.89 V and power conversion efficiencies (PCE) up to 4.59%. researchgate.netmdpi.com A novel 2D benzodifuran (BDF)-based copolymer has achieved an even higher PCE of 9.43%, demonstrating the potential of the furan (B31954) core in high-performance solar cells. nih.gov
Table 1: Performance of Solar Cells Based on Benzofuran and Cyano-Substituted Organic Materials
| Polymer/Dye Base | Device Structure | Open-Circuit Voltage (Voc) | Power Conversion Efficiency (PCE) | Fill Factor (FF) | Source |
|---|---|---|---|---|---|
| Benzofuran Dye 1 | Nanocrystalline TiO₂ DSSC | Not Specified | 6.65% | Not Specified | researchgate.net |
| PB-BtCN | ITO/ZnO/Polymer:PC₇₁BM/MoO₃/Ag | 0.93 V | 4.59% | 67.1% | researchgate.netmdpi.com |
Integration into Polymer Architectures
The functional groups present in this compound offer potential pathways for its integration into various polymer structures, serving as a monomer or a precursor for more complex materials.
While direct synthesis of polyamides, polyarylates, polybenzimidazoles, or polyesters from this compound is not prominently featured in the available literature, its chemical structure suggests theoretical viability. The cyano group (-CN) can potentially be hydrolyzed to a carboxylic acid or reduced to an amine. These transformed functional groups are staples in condensation polymerization, the process used to create polyesters and polyamides. The phenyl ring and the benzofuran core could be functionalized further to introduce reactive sites suitable for polymerization, allowing the incorporation of the rigid and electronically active benzofuran unit into the backbone of advanced polymers to enhance their thermal stability and confer specific optoelectronic properties.
Role in Dye Chemistry and Dye-Sensitized Systems
The structural characteristics of this compound make it inherently related to the chemistry of dyes, particularly for systems that rely on light absorption and energy transfer.
The primary industrial application for dyes containing the benzofuran scaffold is within the specialized technology of dye-sensitized solar cells (DSSCs). googleapis.com These are not conventional dyes for textiles or pigments but rather functional chromophores designed for electronic devices. googleapis.com Novel organic chromophores containing benzofuran are developed specifically as sensitizing dyes in DSSCs and other devices like information storage and imaging systems. googleapis.com The design of these dyes often involves creating a D-π-A structure where the benzofuran can act as a key part of the donor or the conjugated system. researchgate.net The purpose of these dyes is to absorb sunlight efficiently and transfer electrons to a semiconductor, such as titanium dioxide, initiating the generation of electric current. googleapis.comgoogle.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Titanium dioxide |
| Polyamides |
| Polyarylates |
| Polybenzimidazoles |
| Polyesters |
| Cyanoacrylic acid |
| PB-BtCN |
Dye-Sensitized Solar Cells
The benzofuran scaffold, particularly when functionalized with electron-withdrawing and donating groups, has shown promise in the field of organic photovoltaics. In Dye-Sensitized Solar Cells (DSSCs), organic dyes are responsible for light absorption and injecting electrons into a semiconductor, typically titanium dioxide (TiO₂). The efficiency of this process is highly dependent on the dye's molecular structure, its absorption spectrum, and its electronic energy levels.
Derivatives of the this compound framework are investigated as potential sensitizers in DSSCs. The core structure possesses key features for a successful dye:
A π-conjugated system: The fused benzofuran ring system provides a degree of π-conjugation, which is essential for light absorption.
An electron-withdrawing group: The cyano (-CN) group at the 5-position acts as a strong electron acceptor and an anchoring group to the TiO₂ surface. This facilitates the crucial electron injection from the excited dye molecule into the semiconductor's conduction band.
A donor group: The 3-phenyl group can be further functionalized with electron-donating moieties (like alkoxy or amine groups) to create a donor-π-acceptor (D-π-A) structure. This architecture promotes intramolecular charge transfer (ICT) upon photoexcitation, which is beneficial for efficient charge separation and injection.
Table 1: Photovoltaic Performance of Selected Benzofuran-Based Dyes
| Dye Designation | Donor Group | Acceptor Group | PCE (%) | Reference |
|---|---|---|---|---|
| PSB-1 (Model) | Thieno[2,3-f]benzofuran | Cyanoacetic Acid | 2.9 | nih.gov |
| PSB-4 | Phenothiazine | Cyanoacetic Acid | 5.5 | nih.gov |
| Single D-A Branch Dye | Phenothiazine | 2-Cyanoacrylic Acid | 2.91 | nih.gov |
| Double D-A Branch Dye | Phenothiazine | 2-Cyanoacrylic Acid | 4.22 | nih.gov |
Components in Liquid Crystalline Systems
Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. The design of molecules (mesogens) that can form liquid crystal phases often requires a rigid core, flexible terminal chains, and specific polar groups to induce the desired molecular ordering.
The this compound scaffold possesses characteristics that make it an attractive candidate for the core of a liquid crystalline molecule:
Rigidity and Linearity: The fused benzofuran ring system provides a rigid, planar core, which is a fundamental requirement for mesogen design. The attachment of a phenyl group at the 3-position extends this rigid structure, enhancing the molecule's aspect ratio.
Polarity: The cyano group has a large dipole moment. In liquid crystal design, terminal cyano groups are frequently used to induce strong dipole-dipole interactions that favor the formation of calamitic (rod-like) phases, such as the nematic phase, which is essential for display applications researchgate.netnih.gov.
Research on related heterocyclic systems confirms this potential. For example, new liquid crystal compounds based on a 5,6-difluorobenzofuran core have been synthesized researchgate.net. The fluorine atoms, like the cyano group, are strongly electron-withdrawing and contribute to a large dipole moment. These compounds were found to exhibit broad nematic ranges and high clearing points, with dielectric anisotropies significantly larger than their non-heterocyclic analogues researchgate.net. Similarly, investigations into other furan-based liquid crystals have shown that minor changes to the molecular structure, such as the length of terminal alkyl chains, can significantly alter the mesomorphic behavior, leading to the formation of nematic and smectic phases nih.govfrontiersin.org. The combination of the rigid benzofuran core and the highly polar cyano group in this compound suggests its potential utility in creating new liquid crystalline materials with specific thermal and electronic properties.
Table 2: Mesomorphic Properties of Related Heterocyclic Liquid Crystals
| Core Structure | Key Functional Group | Observed Phases | Key Finding | Reference |
|---|---|---|---|---|
| 5,6-Difluorobenzofuran | -F (x2) | Nematic | Large dielectric anisotropy (~11-17) | researchgate.net |
| Furfural derivative (F12) | -OC₁₂H₂₅ | Nematic, Smectic A | Dimorphic behavior with longer alkyl chain | nih.gov |
| 5H-thiazolo[4,3-b] googleapis.comsemanticscholar.orgthiadiazol | -OCnH₂n₊₁ | Nematic, Smectic A | Enantiotropic dimorphism observed in all derivatives |
Antioxidant and Thermal Stabilizer Applications in Polymeric Materials
Polymers such as polyvinyl chloride (PVC) and polyolefins (polyethylene, polypropylene) are susceptible to degradation when exposed to heat, oxygen, and light during processing and service life. This degradation involves radical chain reactions that lead to discoloration, embrittlement, and loss of mechanical properties. Antioxidants and thermal stabilizers are added to polymers to inhibit these degradation processes.
Benzofuran derivatives, particularly 3-phenylbenzofuran-2-ones, have been developed as a novel class of stabilizers chimia.ch. These compounds function as carbon-centered radical scavengers. While this compound is not a benzofuranone, the inherent reactivity of the benzofuran scaffold suggests potential antioxidant activity. The mechanism for benzofuran-based stabilizers often involves the donation of a hydrogen atom to trap radicals, thereby terminating the degradation chain reaction.
The general class of benzofuran compounds has been noted for its antioxidant bioactivities nih.govnih.govrsc.org. The effectiveness of a stabilizer is often related to its ability to scavenge radicals and its compatibility and stability within the polymer matrix at high processing temperatures. For PVC, thermal stabilizers work by preventing the autocatalytic dehydrochlorination process semanticscholar.orgplaschina.com.cn. Organic Based Stabilizers (OBS) are increasingly being investigated as alternatives to traditional heavy metal stabilizers. The performance of these stabilizers is often measured by monitoring color change over time at elevated temperatures or by thermogravimetric analysis (TGA) to determine the onset temperature of degradation semanticscholar.org. While direct studies on this compound as a polymer stabilizer are not widely reported, its structural similarity to known active compounds suggests it could be a target for investigation in this field.
Table 3: Comparison of Thermal Stabilizer Performance in PVC
| Stabilizer Type | Degradation Onset (TGA, °C) | Time to Discoloration (180°C, min) | Reference |
|---|---|---|---|
| Unstabilized PVC | 276 | <10 | semanticscholar.org |
| PVC / Lead (Pb) | 295 | ~10 (initial), long-term stability | semanticscholar.org |
| PVC / Calcium Zinc (CaZn) | 293 | ~40 | semanticscholar.org |
| PVC / Organic Based Stabilizer (OBS) | 297 | ~50 | semanticscholar.org |
Design of Advanced Scaffolds for Chemical Probe Development and Further Functionalization
In medicinal chemistry and chemical biology, a "scaffold" is a core molecular structure upon which a variety of functional groups can be placed to create a library of compounds for screening against biological targets. Chemical probes are small molecules designed to selectively interact with a specific protein or pathway to study its function.
The benzofuran ring is considered a "privileged scaffold" because it is found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antifungal, antioxidant, and anti-inflammatory properties nih.govmdpi.com. The this compound structure serves as an excellent starting point for creating diverse chemical libraries for several reasons:
Defined Substitution Vectors: The core structure has several distinct positions available for chemical modification. The phenyl ring at position 3 can be substituted (e.g., with halogens, methoxy (B1213986) groups), and the cyano group at position 5 can potentially be hydrolyzed to a carboxylic acid or reduced to an amine, opening up further derivatization pathways.
Tunable Properties: Modifications to the phenyl ring or other positions on the benzofuran core can systematically alter the molecule's steric, electronic, and lipophilic properties. This allows for the fine-tuning of binding affinity and selectivity for a biological target.
Fluorescent Potential: The extended π-system of the benzofuran core suggests that some of its derivatives could possess fluorescent properties, making them suitable for development as probes for bioimaging applications.
Studies have shown that chemical substitutions at positions 2, 3, and 5 of the benzofuran heterocycle are particularly important for generating compounds with neuroactivity, highlighting the value of this scaffold in drug discovery for neurodegenerative diseases nih.gov. The synthesis of 2-aminobenzofurans and other functionalized derivatives provides access to a wide range of chemical diversity starting from simpler benzofuran cores nih.gov. Therefore, this compound represents a versatile platform for the rational design and synthesis of novel chemical probes and libraries of bioactive molecules.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Atom Economy
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the development of environmentally benign processes that are both efficient and economically viable. For 5-Cyano-3-phenylbenzofuran, a key area of future research will be the development of novel synthetic routes that offer high atom economy, minimize waste, and utilize renewable resources.
Current research in the broader field of benzofuran (B130515) synthesis has highlighted several promising avenues. Catalyst-free synthesis methodologies, for instance, are gaining traction as they eliminate the need for often toxic and expensive metal catalysts. nih.govarchivepp.comacs.org Future investigations could explore the feasibility of catalyst-free cyclization reactions for the synthesis of this compound, potentially involving innovative cascade reactions. acs.org Furthermore, the use of electrochemical methods presents a clean and efficient alternative for driving the synthesis of benzofuran derivatives. archivepp.com
| Synthetic Strategy | Potential Advantages for this compound Synthesis |
| Catalyst-Free Synthesis | Reduced cost, lower toxicity, simplified purification |
| Electrochemical Synthesis | High efficiency, mild reaction conditions, reduced waste |
| Solvent-Free Reactions | Minimized environmental impact, potential for increased reaction rates |
| One-Pot Procedures | Increased efficiency, reduced solvent usage and waste |
Exploration of Advanced Photophysical Phenomena and Host-Guest Interactions
The photophysical properties of organic molecules are at the heart of their application in optoelectronic devices and as fluorescent probes. The presence of both a cyano group (an electron-withdrawing group) and a phenyl group on the benzofuran scaffold of this compound suggests that it may exhibit interesting photophysical behaviors.
Future research will likely focus on a detailed investigation of these properties. The introduction of a cyano group into a chromophore can significantly influence its electronic structure, often leading to a redshift in the absorption and emission spectra. researchgate.netnih.gov The photophysical properties of cyano-substituted stilbene-based conjugated polymers have been explored for applications in photodynamic therapy, indicating the potential for cyano-functionalized compounds in light-based applications. nih.gov The study of cyano-substituted terrylenediimide derivatives has also shown that cyano groups can impact fluorescence quantum yields and photostability. nih.gov
Furthermore, the planar structure of the benzofuran core and the presence of the phenyl and cyano substituents make this compound a potential candidate for host-guest interactions. The exploration of its ability to form complexes with various host molecules, such as cyclodextrins or calixarenes, could open up new avenues for its application in areas like sensing, drug delivery, and the development of responsive materials.
Integration of this compound into Hybrid and Nanomaterials
The integration of functional organic molecules into larger material architectures, such as hybrid and nanomaterials, is a rapidly growing field of research. This approach allows for the combination of the unique properties of the organic molecule with the structural and functional characteristics of the host material.
For this compound, future research could explore its incorporation into various types of nanomaterials. For example, it could be used as a building block for the synthesis of metal-organic frameworks (MOFs), where the cyano and phenyl groups could act as coordinating sites for metal ions. The resulting MOFs could exhibit interesting properties for applications in gas storage, catalysis, or sensing.
Another promising area is the development of hybrid nanomaterials where this compound is encapsulated within or covalently attached to nanoparticles, such as silica (B1680970) or gold nanoparticles. Such hybrid materials could exhibit enhanced photophysical properties or could be used to develop targeted delivery systems. The creation of polymer nanocomposites incorporating this compound could also lead to materials with improved mechanical, thermal, or optical properties.
Computational Design and Predictive Modeling for Tailored Material Properties
Computational chemistry and materials modeling have become indispensable tools in the design and development of new materials. Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. physchemres.org
In the context of this compound, future research will undoubtedly leverage computational methods to predict and tailor its properties for specific applications. DFT studies can be employed to understand the impact of different substituents on the photophysical properties of the molecule, guiding the design of new derivatives with optimized absorption and emission characteristics. sci-hub.se For instance, a DFT study on 2-phenylbenzofuran (B156813) derivatives has been used to investigate their nonlinear optical properties. physchemres.org
Computational modeling can also be used to predict the behavior of this compound in different environments, such as in solution or when incorporated into a solid-state matrix. This predictive capability will be crucial for the rational design of new materials and devices based on this versatile molecule. The use of DFT to study the reactivity of nitrobenzofurazan with substituted phenols demonstrates the power of computational methods in understanding reaction mechanisms and predicting reactivity. researchgate.net
Expansion of Non-Biomedical Technological Applications and Commercialization Potential
While benzofuran derivatives have been extensively studied for their biological activities, there is a growing interest in their non-biomedical applications. rsc.orgrsc.orgnih.gov The unique combination of electronic and structural features in this compound makes it a promising candidate for a range of technological applications.
Future research will likely focus on exploring the potential of this compound in areas such as organic electronics. The extended π-system and the presence of electron-withdrawing and -donating moieties suggest that it could be used as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic solar cells. The fluorescent properties of some benzofuran derivatives make them suitable for use as fluorescent probes and in dye lasers. researchgate.net
The commercialization potential of this compound and its derivatives will depend on the successful development of scalable and cost-effective synthetic routes, as well as the demonstration of superior performance in specific technological applications. A recent patent review of benzofuran derivatives highlights their broad range of applications, suggesting a strong potential for commercialization. nih.gov Continued research into the fundamental properties and applications of this compound will be essential for realizing its full technological and commercial potential.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 5-Cyano-3-phenylbenzofuran?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of substituted phenols with nitrile-containing precursors. Key parameters include:
- Temperature control : Maintaining 60–80°C to prevent side reactions (e.g., decomposition of the nitrile group) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity, while fluorinated alcohols (e.g., hexafluoropropan-2-ol) improve yields in oxidative coupling steps .
- Catalyst/Oxidant : Use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) for efficient dehydrogenation .
Q. How can structural characterization of this compound be systematically performed?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:
- Mass spectrometry (HRMS) : Confirm molecular ion peak at m/z 235.0735 (calculated for CHNO) .
- NMR analysis : Identify substituent positions using H-C HMBC correlations (e.g., cyano group at C5 coupling with adjacent protons) .
- X-ray crystallography : Resolve crystal packing and confirm dihedral angles between benzofuran and phenyl rings (typically 45–60°) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from structural analogs or assay conditions. Strategies include:
- Comparative SAR studies : Evaluate substituent effects (e.g., replacing cyano with halogen groups alters enzyme inhibition potency) .
- Standardized bioassays : Replicate studies under controlled conditions (e.g., IC measurements using consistent ATP concentrations in kinase assays) .
- Meta-analysis : Pool data from multiple studies to identify outliers (e.g., conflicting IC values in COX-2 inhibition) .
Q. How can computational methods predict the pharmacological potential of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2; binding energy ≤ -8.5 kcal/mol suggests high affinity) .
- ADMET prediction : SwissADME evaluates lipophilicity (LogP ~3.2) and blood-brain barrier permeability (BBB+ score < 0.3) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in benzofuran derivatives?
- Methodological Answer :
- Fragment-based design : Synthesize analogs with incremental modifications (e.g., cyano → nitro or trifluoromethyl groups) .
- High-throughput screening (HTS) : Test 100+ derivatives against a panel of enzymes (e.g., kinases, cytochrome P450) .
- Multivariate analysis : Use PCA to correlate electronic parameters (Hammett σ) with bioactivity trends .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the cytotoxicity of this compound in cancer cell lines?
- Methodological Answer :
- Source validation : Cross-check cell line authenticity (STR profiling) and culture conditions (e.g., serum-free vs. FBS-supplemented media) .
- Dose-response refinement : Test a wider concentration range (0.1–100 μM) to identify non-linear effects .
- Mechanistic follow-up : Use RNA-seq to compare gene expression profiles in responsive vs. resistant cell lines .
Methodological Tables
| Analytical Technique | Key Application | Expected Outcome |
|---|---|---|
| H NMR | Substituent position assignment | Aromatic protons at δ 7.2–8.1 ppm |
| HRMS | Molecular ion confirmation | m/z 235.0735 (CHNO) |
| X-ray crystallography | 3D structure resolution | Dihedral angle: 45–60° between rings |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
